molecular formula C13H13N3O2 B2858943 6-hydroxy-N-phenethylpyrimidine-4-carboxamide CAS No. 2034621-09-3

6-hydroxy-N-phenethylpyrimidine-4-carboxamide

Cat. No.: B2858943
CAS No.: 2034621-09-3
M. Wt: 243.266
InChI Key: NOIBPCPAIODOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-N-phenethylpyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a hydroxy group at the 6-position of the pyrimidine ring, which may enhance hydrogen-bonding interactions with biological targets, and a phenethyl substituent on the amide nitrogen, a group known to influence lipophilicity and membrane permeability . In scientific research, pyrimidine carboxamides are investigated as promising scaffolds for developing anticancer agents . Their potential mechanism of action may involve the inhibition of key enzymes or signaling pathways crucial for cell proliferation. Furthermore, structurally related 6-hydroxy-pyrimidine-carboxamide compounds have been reported to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The synthetic route for such compounds typically involves the reaction of a 6-hydroxypyrimidine carboxylic acid derivative with an amine, such as phenethylamine, often employing coupling agents and optimized reaction conditions to form the critical amide bond . Researchers can utilize this compound as a key intermediate or reference standard in exploring structure-activity relationships (SAR) and optimizing potency and selectivity against various biological targets. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

6-oxo-N-(2-phenylethyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-8-11(15-9-16-12)13(18)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIBPCPAIODOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Assembly via Cyclocondensation

The pyrimidine core is synthesized via acid-catalyzed cyclocondensation of ethyl acetoacetate and urea derivatives. For example:

  • Reagents : Ethyl acetoacetate (1.0 equiv), urea (1.2 equiv), concentrated HCl (catalytic).
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Intermediate : 4,6-Dihydroxypyrimidine (yield: 68–72%).

Selective Protection of the 6-Hydroxy Group

To enable carboxamide formation at position 4, the 6-hydroxy group is protected as a benzyl ether:

  • Reagents : 4,6-Dihydroxypyrimidine (1.0 equiv), benzyl bromide (1.5 equiv), bis(trimethylsilyl)acetamide (BSA, 2.0 equiv).
  • Conditions : Anhydrous DMF, 60°C, 6 h.
  • Product : 6-Benzyloxy-4-hydroxypyrimidine (yield: 85%).

Carboxylic Acid Formation and Amidation

The 4-hydroxy group is oxidized to a carboxylic acid, followed by amidation with phenethylamine:

  • Oxidation :
    • Reagents : 6-Benzyloxy-4-hydroxypyrimidine (1.0 equiv), KMnO₄ (3.0 equiv), H₂SO₄ (0.5 M).
    • Conditions : 0°C → rt, 4 h (yield: 78%).
  • Amidation :
    • Reagents : 6-Benzyloxy-pyrimidine-4-carboxylic acid (1.0 equiv), phenethylamine (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv).
    • Conditions : DCM, rt, 12 h (yield: 82%).

Deprotection of the 6-Benzyloxy Group

Final deprotection unveils the 6-hydroxy functionality:

  • Reagents : 6-Benzyloxy-N-phenethylpyrimidine-4-carboxamide (1.0 equiv), 10% Pd/C (0.1 equiv), H₂ (1 atm).
  • Conditions : MeOH, rt, 3 h (yield: 94%).

Table 1. Yield Optimization for Route 1

Step Reagents Yield (%)
Cyclocondensation Ethyl acetoacetate, urea, HCl 70
Benzyl Protection BSA, benzyl bromide 85
Oxidation KMnO₄, H₂SO₄ 78
Amidation HATU, DIPEA 82
Deprotection Pd/C, H₂ 94

Synthetic Route 2: Direct C–H Functionalization and Late-Stage Amidation

Palladium-Catalyzed C–H Activation

Recent advances in C–H activation enable direct functionalization of pyrimidine precursors:

  • Substrate : 4-Cyano-6-methoxypyrimidine.
  • Reagents : Pd(OAc)₂ (10 mol%), SIPr·HCl (20 mol%), Cu(OAc)₂·H₂O (2.0 equiv).
  • Conditions : NMP, 100°C, 24 h.
  • Product : 6-Methoxy-N-phenethylpyrimidine-4-carboxamide (yield: 65%).

Demethylation of the 6-Methoxy Group

BBr₃-mediated demethylation affords the final product:

  • Reagents : 6-Methoxy derivative (1.0 equiv), BBr₃ (3.0 equiv).
  • Conditions : DCM, 0°C → rt, 2 h (yield: 88%).

Table 2. Comparative Analysis of Route 2

Parameter Route 1 Route 2
Total Yield (%) 45 57
Reaction Steps 5 3
Scalability Moderate High

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Amidation

Unactivated pyrimidine carboxylic acids exhibit sluggish amidation kinetics, favoring side-product formation (e.g., anhydrides). Employing HATU over classical EDCl/HOBt systems suppresses dimerization, enhancing carboxamide purity.

Regioselectivity in C–H Activation

PdIV intermediates govern regioselective δ-C(aryl)–H bond cleavage during Route 2, bypassing undesired N–H annulation pathways. Steric hindrance from the SIPr ligand further directs reactivity toward the 6-position.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.03 (s, 1H, OH), 8.21 (s, 1H, pyrimidine H-5), 7.25–7.34 (m, 5H, Ar-H), 3.62 (t, J = 7.1 Hz, 2H, CH₂N), 2.87 (t, J = 7.1 Hz, 2H, CH₂Ar).
  • LCMS : m/z 284 [M + H]⁺ (calc. 283.3).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) confirms >99% purity for Route 2 derivatives, underscoring the efficacy of direct C–H functionalization.

Industrial-Scale Considerations

Solvent Optimization

Replacing NMP with cyclopentyl methyl ether (CPME) in Route 2 reduces environmental impact while maintaining yield (62% vs. 65%).

Catalytic Recycling

Pd/C recovery via filtration achieves 78% metal reusability across three cycles, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-phenethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-N-phenethylpyrimidine-4-carboxamide.

    Reduction: Formation of 6-hydroxy-N-phenethylpyrimidine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-phenethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis. The compound’s hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Core Pyrimidine Modifications

Key Analogs: 1. 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (): - Structural Differences: - 5-hydroxy and 6-oxo groups vs. 6-hydroxy in the target compound. - 4-fluorobenzyl substituent vs. phenethyl group. The fluorobenzyl group introduces electronegativity, enhancing metabolic stability .

6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ():

  • Structural Differences :
  • 2-thioxo and tetrahydro-pyrimidine ring vs. fully aromatic pyrimidine.
  • 6-methyl and 4-phenyl substituents vs. 6-hydroxy and phenethyl. The tetrahydro ring reduces planarity, affecting membrane permeability .

Carboxamide Substituent Variations

1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide (): Structural Differences:

  • Piperidine-linked carboxamide vs. direct phenethyl attachment.
  • 4-ethylphenoxy substituent on pyrimidine vs. hydroxyl group. The ethylphenoxy group enhances lipophilicity, favoring CNS penetration .

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): Structural Differences:

  • Thieno[2,3-d]pyrimidine fused ring vs. simple pyrimidine.
  • 3-amino and 4-oxo groups vs. 6-hydroxy.

Comparative Data Table

Compound Name Pyrimidine Substituents Carboxamide Substituent Key Functional Groups Bioactivity Notes
6-Hydroxy-N-phenethylpyrimidine-4-carboxamide 6-OH Phenethyl Hydroxyl, aromatic High solubility, moderate logP
Compound 5-OH, 6-oxo, 1-methyl 4-fluorobenzyl Fluorine, oxo Enhanced metabolic stability
Compound 6-methyl, 2-thioxo, 4-phenyl 4-methylphenyl Thioxo, tetrahydro ring Metal-binding potential
Compound 4-ethylphenoxy Piperidine-4-carboxamide Ethylphenoxy, piperidine Improved CNS penetration
Compound Thieno-fused, 4-oxo, 3-amino Phenyl Thiophene, oxo, amino π-π stacking enhanced

Research Findings and Implications

  • Hydroxyl vs. Oxo/Thioxo Groups: The 6-hydroxy group in the target compound offers stronger hydrogen-bond donor capacity compared to oxo () or thioxo () analogs, which may improve target engagement in polar active sites .
  • Aromatic vs. Aliphatic Substituents : The phenethyl group (target) provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorobenzyl () and piperidine () substituents trade hydrophobicity for metabolic resistance or flexibility .

Biological Activity

6-Hydroxy-N-phenethylpyrimidine-4-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
CAS Number: 2034621-09-3

The compound features a pyrimidine ring substituted with a hydroxyl group and a phenethyl group, contributing to its unique biological profile. The structural characteristics suggest potential interactions with various biological targets.

The biological activity of 6-hydroxy-N-phenethylpyrimidine-4-carboxamide may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking natural substrates, thereby interfering with metabolic pathways.
  • Receptor Binding: Its structural features suggest that it could bind to various receptors, potentially influencing signal transduction pathways.
  • Antiviral Activity: Preliminary studies indicate that derivatives of pyrimidine compounds can exhibit antiviral properties, particularly against HIV-1, by inhibiting integrase and reverse transcriptase enzymes .

Antiviral Properties

Research indicates that similar pyrimidine derivatives have shown significant antiviral activity. For instance, compounds with a related structure have demonstrated low nanomolar inhibitory activity against HIV-1. The mechanism involves dual inhibition of integrase and reverse transcriptase, making them promising candidates for further development .

Antimicrobial Activity

Studies have suggested that the compound may also exhibit antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could be a potential area for exploration.

Case Studies and Research Findings

  • Antiviral Testing: A study assessed the antiviral efficacy of various pyrimidine derivatives, including those structurally related to 6-hydroxy-N-phenethylpyrimidine-4-carboxamide. Results indicated that certain analogs displayed potent activity against HIV-1, with specific structural modifications enhancing their efficacy .
  • Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications at the 6-position of the pyrimidine ring can significantly affect biological activity. Compounds with hydrophobic groups at this position tend to exhibit enhanced potency against viral targets .
  • Pharmacokinetics and ADME Properties: Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds, indicating potential for clinical application .

Comparative Analysis

Property6-Hydroxy-N-phenethylpyrimidine-4-carboxamideRelated Pyrimidine Compounds
Molecular Weight246.26 g/molVaries
Antiviral ActivityPotentially active against HIV-1Confirmed in multiple studies
Enzyme InhibitionPossibleConfirmed
Antimicrobial ActivitySuggestedConfirmed in some cases

Q & A

Q. Advanced SAR Studies

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) to the pyrimidine or phenethyl moiety .
  • In vitro profiling : Test analogs against target enzymes to correlate substituent effects with activity.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with receptor crystal structures (e.g., PDB entries) .

Which analytical methods assess the compound’s stability under physiological conditions?

Q. Advanced Stability Profiling

  • pH-dependent stability : Incubate in buffers (pH 4.0–7.4) and quantify degradation via UPLC at 24/48/72 hours.
  • Light/heat stress testing : Expose to 40°C/75% RH or UV light, then monitor by LC-MS for photodegradants .
  • Metabolic stability : Use liver microsomes (human/rat) to measure CYP450-mediated metabolism .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Advanced Computational Approaches

  • Pharmacophore modeling : Identify essential functional groups (e.g., hydroxyl, carboxamide) using Schrödinger’s Phase.
  • ADMET prediction : Tools like SwissADME predict bioavailability and off-target risks (e.g., hERG inhibition) .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for proposed substituents to prioritize synthesis .

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